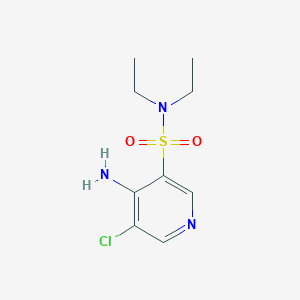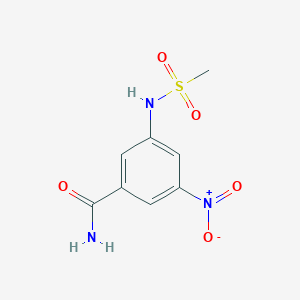
Potassium 1H-indol-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1H-indol-3-olate is a chemical compound derived from indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1H-indol-3-olate typically involves the reaction of indole with potassium hydroxide. One common method is the deprotonation of indole at the nitrogen atom using potassium hydroxide in an appropriate solvent, such as dimethylformamide (DMF) or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete deprotonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 1H-indol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 1H-indol-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in plant growth regulation and as a precursor to plant hormones like indole-3-acetic acid.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Potassium 1H-indol-3-olate involves its interaction with various molecular targets and pathways:
Plant Growth Regulation: It acts as a precursor to plant hormones, influencing growth and development.
Biological Activity: It binds to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-butyric acid: Another plant growth regulator.
Indole-3-carboxylic acid: An oxidation product of indole.
Uniqueness
Potassium 1H-indol-3-olate is unique due to its potassium salt form, which enhances its solubility and reactivity in various chemical and biological systems. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H6KNO |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
potassium;1H-indol-3-olate |
InChI |
InChI=1S/C8H7NO.K/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9-10H;/q;+1/p-1 |
InChI-Schlüssel |
OVHOXLJXUZCUHN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)



![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one](/img/structure/B13015643.png)
![Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
